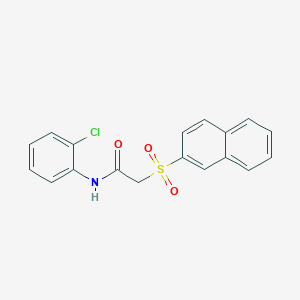![molecular formula C17H13BrN2O3S B285648 2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B285648.png)
2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of oxadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone typically involves the reaction of 2-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-(2-bromophenyl)-1,3,4-oxadiazole-5-thiol. This intermediate is then reacted with 4-methoxyacetophenone under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Potential use in developing anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The bromine atom and the sulfur group can also form interactions with proteins, affecting their function and leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- **2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone
- **1-(4-Bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Uniqueness
2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-bromophenyl group and the oxadiazole ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H13BrN2O3S |
|---|---|
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H13BrN2O3S/c1-22-12-8-6-11(7-9-12)15(21)10-24-17-20-19-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3 |
Clave InChI |
XYBYNPRBVIMUBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(4-chlorophenyl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285574.png)
![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)
![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)
![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)
![3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B285581.png)

![3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide](/img/structure/B285583.png)
![2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B285585.png)
![N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285588.png)
![N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B285590.png)
